N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
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Overview
Description
The compound is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied for their potential anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar benzothiazole derivatives were judged by their C, H, and N analysis .Scientific Research Applications
Corrosion Inhibitors
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in a hydrochloric acid solution. These inhibitors offer higher stability and inhibition efficiencies, suggesting their potential as protective agents in industrial applications involving metal preservation (Hu et al., 2016).
Antimicrobial and Antifungal Agents
Novel benzothiazole pyrimidine derivatives have demonstrated significant in vitro antibacterial and antifungal activities. These compounds exhibit higher efficacy compared to standard drugs, indicating their potential as therapeutic agents for infectious diseases (Maddila et al., 2016).
Anticancer Activity
Research into benzothiazole derivatives has also explored their application in cancer therapy. Certain compounds have shown interesting antiproliferative potential against cancer cell lines, suggesting their utility in developing new anticancer therapeutics (Gad et al., 2020).
Synthesis and Biological Activity
Studies have focused on the synthesis of benzothiazole derivatives and evaluating their biological activities. These activities include antimicrobial, anticancer, and antifungal effects, showcasing the broad spectrum of potential applications in medicinal chemistry (Havrylyuk et al., 2010).
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxamide in the presence of triethylamine to form N-(4-amino-2-((2-((4-chlorobenzoyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)amino)-2-oxoethyl)benzo[d]thiazole-2-carboxamide. The final step involves the reduction of the nitro group in the presence of palladium on carbon and hydrogen gas to form the desired compound, N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide.", "Starting Materials": [ "4-chlorobenzoic acid", "thionyl chloride", "4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxamide", "triethylamine", "benzo[d]thiazole-2-carboxylic acid", "4-nitrobenzene-1,2-diamine", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "4-chlorobenzoic acid + thionyl chloride → 4-chlorobenzoyl chloride", "4-chlorobenzoyl chloride + 4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxamide + triethylamine → N-(4-amino-2-((2-((4-chlorobenzoyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)amino)-2-oxoethyl)benzo[d]thiazole-2-carboxamide", "N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide + palladium on carbon + hydrogen gas → N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide" ] } | |
CAS No. |
872597-66-5 |
Molecular Formula |
C20H15ClN6O3S2 |
Molecular Weight |
486.95 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H15ClN6O3S2/c21-11-7-5-10(6-8-11)17(29)25-15-16(22)26-19(27-18(15)30)31-9-14(28)24-20-23-12-3-1-2-4-13(12)32-20/h1-8H,9H2,(H,25,29)(H,23,24,28)(H3,22,26,27,30) |
InChI Key |
CIKBDJHSGYOWMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N |
solubility |
not available |
Origin of Product |
United States |
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